molecular formula C12H11N7O2 B2963352 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide CAS No. 2034580-80-6

6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Cat. No.: B2963352
CAS No.: 2034580-80-6
M. Wt: 285.267
InChI Key: QZYUNUSDXVBUEI-UHFFFAOYSA-N
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Description

6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a bifunctional heterocyclic compound designed for advanced medicinal chemistry and oncology research. This molecule integrates a purine base, a fundamental scaffold in many bioactive molecules, with a pyrimidine-4-carboxamide unit via a critical amide linkage. Purine derivatives are extensively investigated for their cytotoxic properties and are known to act as inhibitors of cyclin-dependent kinases and inducers of apoptosis in tumor cell lines . Furthermore, pyrimidine-4-carboxamides have been identified as potent antagonists for various biological targets, such as the human A2A receptor, highlighting the value of this structural motif in drug discovery . The strategic conjugation of these two pharmacophores suggests potential for multifaceted biological activity. Recent studies on similar purine conjugates have demonstrated high cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells . The presence of both heterocyclic fragments is often crucial for the manifestation of such activity, with some analogs functioning as inhibitors of DNA biosynthesis, thereby arresting the cell cycle . Researchers can utilize this compound as a key precursor or biological probe in the synthesis and evaluation of novel antitumor agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-ethoxy-N-(7H-purin-6-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-2-21-8-3-7(13-4-14-8)12(20)19-11-9-10(16-5-15-9)17-6-18-11/h3-6H,2H2,1H3,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYUNUSDXVBUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Applications of 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its use as a building block in synthesizing complex molecules, its interactions with nucleic acids and proteins, and its potential as an anticancer and antiviral agent.

Chemical Reactions and Properties

This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

  • Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate. The major products depend on specific conditions and reagents but may yield carboxylic acids.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride and may produce alcohols or amines.
  • Substitution: Nucleophilic substitution can occur at the ethoxy group using reagents like sodium hydride and alkyl halides.

Research Applications

This compound has found applications across various scientific disciplines.

  • Chemistry: It serves as a fundamental building block in synthesizing more complex molecules.
  • Biology: This compound is studied for its interactions with nucleic acids and proteins.
  • Medicine: Researches explore its potential as an anticancer and antiviral agent. It targets enzymes involved in DNA replication and repair, such as DNA polymerase and topoisomerase. It interferes with nucleotide synthesis, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Industry: It is utilized in developing pharmaceuticals and agrochemicals.

Molecular Mechanism of Action

The compound interacts with specific molecular targets, notably enzymes involved in DNA replication and repair processes, such as DNA polymerase and topoisomerase. By interfering with nucleotide synthesis, it can inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include 9-(1-ethoxyethyl)purines and 6-substituted purine-pyrimidine hybrids (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituent Position/Group Key Reference
6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide Purine-pyrimidine hybrid Pyrimidine-6-ethoxy; Purine-N9 -
9-(1-ethoxyethyl)purines Purine derivatives Purine-N9: ethoxyethyl group
4,5-diaminopyrimidine Pyrimidine Pyrimidine-4,5-diamino
  • Substituent Position: In 9-(1-ethoxyethyl)purines, the ethoxyethyl group at N9 enhances solubility but may reduce stability under alkaline conditions due to steric and electronic effects . Similarly, the ethoxy group in the target compound likely improves lipophilicity compared to hydroxyl or amino-substituted analogs.

Spectroscopic and Stability Properties

Evidence from related compounds highlights substituent-dependent trends:

  • NMR Shifts: In 9-(1-ethoxyethyl)purines, $^{13}\text{C}$ NMR signals for C4 and C5 shift predictably based on substituent position (N9 vs. N7), with N9 substitution yielding shifts closer to ribofuranosyl derivatives . This suggests that the target compound’s purine-pyrimidine linkage may similarly stabilize specific electronic environments.
  • Solvolytic Stability : Alkaline conditions promote decomposition in ethoxyethyl-substituted purines via cleavage of the ether linkage . The ethoxy group in the target compound may confer comparable susceptibility to hydrolysis, necessitating pH-controlled handling.

Table 2: Stability and Spectroscopic Trends

Property This compound (Predicted) 9-(1-ethoxyethyl)purines (Observed)
Alkaline Stability Moderate (ethoxy group susceptible to hydrolysis) Low (ethoxyethyl cleavage)
$^{13}\text{C}$ NMR (C4/C5) Similar to ribofuranosyl analogs (if N9-substituted) C4: ~10 ppm lower field if N7

Research Implications and Gaps

  • Substituent Position : N9 substitution in purines avoids steric clashes observed in N7 analogs, as seen in NMR studies .
  • Functional Group Stability : Ethoxy groups require careful handling in alkaline environments, a consideration for drug formulation or catalytic applications.

Further studies should prioritize crystallographic analysis (using tools like SHELX or ORTEP ) to resolve the compound’s 3D structure and validate computational predictions.

Biological Activity

6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound exhibiting significant biological activity, particularly in the fields of oncology and endocrinology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique fusion of purine and pyrimidine structures, characterized by the following molecular formula and weight:

  • Molecular Formula : C_{13}H_{14}N_{4}O_{2}
  • Molecular Weight : Approximately 285.26 g/mol

This compound is identified by its CAS number 2034580-80-6 and is notable for its interactions with various biological targets.

This compound primarily functions as an inhibitor of estrogen sulfotransferase , an enzyme crucial in the metabolism of estrogens. By inhibiting this enzyme, the compound may alter estrogen-related pathways, making it a candidate for hormone-related therapies. Additionally, it has been shown to interact with enzymes involved in DNA replication and repair, such as DNA polymerase and topoisomerase, leading to:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
MCF-73.0Apoptosis induction
A5495.5Cell cycle arrest
Colo-2052.8DNA damage response

These results suggest that the compound's ability to inhibit estrogen metabolism may contribute to its anticancer effects, particularly in hormone-dependent cancers .

Interaction with Nucleic Acids

The compound has also been studied for its interactions with nucleic acids. It shows potential in modulating the activity of DNA-binding proteins, which can affect gene expression and cellular responses to DNA damage. This property positions it as a valuable tool in cancer research and therapy .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of this compound on several cancer cell lines using MTT assays. The compound demonstrated significant cytotoxic effects, with IC50 values ranging from 2.8 to 5.5 μM across different cell lines .
  • Hormone Modulation : Another investigation focused on the compound's role as an estrogen sulfotransferase inhibitor. The study highlighted its potential in treating estrogen-dependent conditions by modulating estrogen levels and activity .

Q & A

Q. What synthetic methodologies are commonly employed for 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis involves coupling pyrimidine-4-carboxamide derivatives with purine precursors. Alkylation of purines using reagents like 1-chloro-diethylether under anhydrous conditions (e.g., DMF, 0°C to RT) is critical. Protecting groups (e.g., ethoxyethyl) prevent undesired substitutions. Stoichiometric optimization (e.g., 1.2 equivalents of HBTU coupling agent) and inert atmospheres improve yields. Post-synthesis, silica gel chromatography (methanol/DCM gradients) isolates the product .

Q. Which spectroscopic techniques validate the structure of this compound?

  • NMR : ^1H NMR identifies ethoxy protons (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet) and purine aromatic protons (δ 8.5-9.0 ppm). ^13C NMR confirms carbonyl (δ 165 ppm) and purine carbons.
  • HRMS : ESI-MS ([M-H]⁻) provides exact mass verification.
  • IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) are diagnostic.
  • HPLC : C18 columns with acetonitrile/water gradients assess purity (>90%) .

Q. What purification strategies are effective for isolating this compound?

Silica gel chromatography (5-10% methanol/DCM) removes unreacted starting materials. Recrystallization (ethanol/water) enhances crystallinity. Preparative HPLC (0.1% TFA in acetonitrile/water) resolves stubborn impurities. TLC (UV visualization) monitors fraction purity .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. ICReDD’s workflow integrates reaction path searches with experimental data to prioritize conditions, reducing optimization time. COSMO-RS predicts solvent effects, while molecular docking screens bioactivity. Machine learning identifies structure-activity relationships .

Q. What crystallographic challenges arise when refining this compound using SHELX?

Ethoxy group disorder and crystal twinning complicate refinement. SHELXL’s TWIN and PART commands model disorder. High-resolution data (>1.0 Å) enable anisotropic displacement parameters. For twinned data, SHELXD’s dual-space algorithms improve phasing. Validation with PLATON checks for overfitting .

Q. What methodologies elucidate the pharmacokinetics and metabolism of this compound?

Radiolabeling (e.g., ^14C at purine C-8) tracks absorption/excretion. In vitro assays with human liver microsomes (HL-mix 13) identify CYP isoforms (e.g., CYP3A4) responsible for oxidation. LC-MS/MS quantifies metabolites (e.g., hydroxylated derivatives). Rodent studies measure bioavailability and plasma t½ .

Q. How should discrepancies between HPLC purity and NMR integration ratios be resolved?

Non-UV active impurities (e.g., salts) may skew HPLC results. Orthogonal methods like HRMS confirm molecular integrity. 2D NMR (e.g., HSQC, HMBC) validates structural assignments. Adjusting HPLC gradients or using ion-pairing agents (e.g., TFA) improves separation .

Q. Which statistical experimental design (DoE) approaches optimize synthesis conditions?

Fractional factorial designs screen variables (temperature, catalyst loading) with minimal runs. Response surface methodology (RSM) models nonlinear interactions, identifying optimal conditions (e.g., 60°C, 1.5 eq. reagent). Central composite designs validate robustness. Software like MODDE or JMP automates analysis .

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